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Abstract
Ceftriaxone sodium, a third-generation cephalosporin antibiotic, represents a significant

milestone in the management of severe bacterial infections. Patented in 1978 and granted

medical approval in 1982, its discovery was the culmination of targeted research aimed at

developing cephalosporins with an extended pharmacokinetic profile and enhanced stability

against bacterial β-lactamases. This technical guide provides an in-depth exploration of the

discovery, history, and pivotal experimental data that established ceftriaxone as a cornerstone

of antimicrobial therapy. It details the synthetic pathways, mechanism of action,

pharmacokinetic and pharmacodynamic properties, and key clinical trial outcomes. All

quantitative data are presented in structured tables for comparative analysis, and detailed

experimental protocols for seminal studies are provided. Furthermore, signaling pathways and

experimental workflows are visually represented using Graphviz diagrams to facilitate a

comprehensive understanding of this essential antibiotic.

Discovery and History
The development of ceftriaxone emerged from a focused research initiative to enhance the

properties of existing cephalosporins. The primary objectives were to create a compound with a

prolonged elimination half-life, allowing for once-daily dosing, and to improve its resistance to

the hydrolytic activity of β-lactamase enzymes produced by many resistant bacteria.
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A research program systematically investigated the structure-activity relationships of

cephalosporins, with particular attention to the substituents at the 3- and 7-positions of the 7-

aminocephalosporanic acid (7-ACA) nucleus. A key breakthrough was the identification of the

enolic 2-methyl-6-hydroxy-5-oxo-as-triazine-3-thiol as a substituent at the 3-position. This

moiety was found to confer significant resistance to cephalothin-resistant Proteus strains.

Further optimization involved modifying the acyl side chain at the 7-position. The introduction of

the 2-(2-amino-4-thiazolyl)-2-(Z)-methoxyimino-acetyl side chain was a critical step. This

particular side chain imparted high stability against a broad spectrum of β-lactamases and

potent antibacterial activity against a wide range of Gram-positive and Gram-negative

pathogens. The combination of these structural features resulted in ceftriaxone, a molecule

with an exceptionally long elimination half-life of approximately 8 hours, excellent tissue

penetration, and high efficacy, making it the first β-lactam antibiotic suitable for once-daily

administration.

Synthesis and Characterization
The chemical synthesis of ceftriaxone sodium has been described through various patented

methods. A common approach involves the condensation of two key intermediates: 7-amino-3-

[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]-3-cephem-4-carboxylic

acid (7-ACT) and an activated form of the 2-(2-amino-4-thiazolyl)-2-(Z)-methoxyimino-acetic

acid side chain. The final step involves the conversion of the ceftriaxone acid to its disodium

salt.

Experimental Protocol: Synthesis of Ceftriaxone Sodium
This protocol is a generalized representation based on patented methodologies.

Step 1: Preparation of 7-ACT Guanidine Salt

Suspend 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]-3-

cephem-4-carboxylic acid (7-ACT) in a suitable organic solvent (e.g., dichloromethane).

Cool the suspension to a temperature between -10°C and -20°C.

Slowly add an organic base, such as tetramethylguanidine, to the suspension while

maintaining the low temperature.
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Stir the mixture until the 7-ACT dissolves completely, forming the 7-ACT guanidine salt

solution.

Store the resulting solution at -20°C to -30°C.

Step 2: Condensation Reaction

In a separate reaction vessel, prepare a solution of the activated 2-(2-amino-4-thiazolyl)-2-

(Z)-methoxyimino-acetic acid derivative (e.g., aminothiaximetic acid anhydride) in an

appropriate organic solvent.

Cool this solution to a low temperature, typically between -40°C and -60°C.

Slowly add the prepared 7-ACT guanidine salt solution to the activated side-chain solution

over a period of 5-10 minutes, maintaining the low temperature.

Allow the reaction mixture to warm to between -20°C and -30°C and stir for 30-60 minutes

under an inert atmosphere until the reaction is complete, forming ceftriaxone acid.

Step 3: Formation and Purification of Ceftriaxone Sodium

To the reaction mixture containing ceftriaxone acid, add a solution of a sodium salt, such as

sodium-2-ethylhexanoate in acetone, to precipitate the ceftriaxone sodium salt.[1]

The crude ceftriaxone sodium is then purified by recrystallization.[2][3]

Dissolve the crude product in a minimal amount of purified water.

Slowly add an anti-solvent, such as acetone or ethanol, to induce crystallization.[2][3][4]

Filter the resulting crystals, wash with the anti-solvent, and dry under vacuum at a controlled

temperature (e.g., below 35°C) to yield the final ceftriaxone sodium product.[5][6]

Experimental Protocol: Characterization of Ceftriaxone
Sodium
High-Performance Liquid Chromatography (HPLC)
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System: A standard HPLC system equipped with a UV detector.

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A mixture of a buffer solution (e.g., sodium acetate) and an organic modifier

(e.g., acetonitrile or methanol). A common mobile phase consists of a buffer (5.1 g/L of

Sodium Acetate Trihydrate adjusted to pH 6 with glacial acetic acid) and 2-Propanol in a 93:7

ratio.[7]

Flow Rate: 1.0-1.2 mL/min.[8][7]

Detection: UV detection at 240 nm or 254 nm.[9][7]

Procedure: Dissolve a known concentration of ceftriaxone sodium in the mobile phase to

prepare the sample solution. Inject a defined volume (e.g., 20 µL) into the HPLC system and

record the chromatogram. The retention time and peak area are used for identification and

quantification, respectively.

Mass Spectrometry (MS)

System: A triple quadrupole mass spectrometer coupled with an HPLC system (HPLC-

MS/MS).[10]

Ionization Mode: Positive ion mode is typically used.[10]

Multiple Reaction Monitoring (MRM): Specific transitions are monitored for quantification. For

ceftriaxone, a common transition is 555.10 → 396.20.[10]

Procedure: The eluent from the HPLC is introduced into the mass spectrometer. The

instrument is set to monitor the specific parent-to-daughter ion transition for ceftriaxone,

allowing for highly selective and sensitive quantification.

Mechanism of Action
Ceftriaxone exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[11]

[12] This action is mediated through its binding to and inactivation of penicillin-binding proteins

(PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.[11] PBPs

are crucial for the terminal steps of peptidoglycan synthesis, a key component of the bacterial
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cell wall. By interfering with the cross-linking of peptidoglycan chains, ceftriaxone leads to the

formation of a defective cell wall, ultimately causing cell lysis and bacterial death.[11]
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Caption: Mechanism of action of Ceftriaxone.

Pharmacokinetics and Pharmacodynamics
Ceftriaxone exhibits a unique pharmacokinetic profile that contributes significantly to its clinical

utility.

Pharmacokinetic Parameters
Parameter Value Reference(s)

Elimination Half-life 5.8 - 8.7 hours [13]

Apparent Volume of

Distribution
5.78 - 13.5 L [14]

Plasma Clearance 0.58 - 1.45 L/hour [14]

Renal Clearance 0.32 - 0.73 L/hour [14]

Protein Binding
85% - 95% (concentration-

dependent)
[14]

Excretion
33-67% unchanged in urine,

remainder in bile
[13]
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In Vitro Activity (Minimum Inhibitory Concentration -
MIC)
The in vitro activity of ceftriaxone against various pathogens is a key determinant of its clinical

efficacy.

Pathogen MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference(s)

Streptococcus

pneumoniae
[15]

Penicillin-susceptible ≤0.015 [15]

Penicillin-resistant 0.5 [15]

Escherichia coli 0.125 [15]

Klebsiella spp. 0.125 [15]

Haemophilus

influenzae
≤0.015 [15]

Clinical Efficacy and Safety
Pivotal clinical trials have established the efficacy and safety of ceftriaxone in a wide range of

infections.

Pivotal Clinical Trial: Community-Acquired Pneumonia
(CAP)
A common design for clinical trials of new antibacterial agents for CAP is a non-inferiority trial

comparing the new agent to an established standard of care, such as ceftriaxone.

Trial Design Overview

Objective: To demonstrate that the new antibacterial agent is not inferior to ceftriaxone in the

treatment of hospitalized patients with CAP.
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Patient Population: Adults hospitalized with a clinical diagnosis of CAP, often stratified by

severity (e.g., PORT risk class).

Intervention: The new antibacterial agent.

Comparator: Ceftriaxone, typically administered at a dose of 1-2 g intravenously once daily.

[16][17]

Primary Endpoint: Clinical response at a specific time point (e.g., 72-96 hours after initiation

of therapy), defined by improvement in signs and symptoms of pneumonia.

Secondary Endpoints: Mortality, duration of hospitalization, microbiological response, and

safety.

Clinical Trial Data: Bacterial Meningitis in Pediatric
Patients

Patient Characteristic Value Reference(s)

Number of Patients 98 [18]

Median Age (years) 1.7 (range: 0.1–18.5) [18]

Median Weight (kg) 12.0 (range: 3.5–102.3) [18]

Common Dosing Regimens
35-70 mg/kg twice daily or 70-

100 mg/kg once daily
[18]

Median CSF/Plasma Ratio 14.39% [19]

Safety and Tolerability
Ceftriaxone is generally well-tolerated. The most common adverse events are gastrointestinal

and hepatobiliary in nature.
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Adverse Event
Category

Incidence in
Ceftriaxone Group
(%)

Incidence in
Placebo Group (%)

Reference(s)

Gastrointestinal 72 56 [14]

Hepatobiliary 62 11 [14]

Serious Hepatobiliary 12 0 [14]

Serious neurological adverse events, such as encephalopathy and convulsions, have been

reported, particularly in elderly patients and those with renal impairment.[20]

Experimental Workflows
Workflow for In Vivo Efficacy Study (Mouse Pneumonia
Model)
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Caption: Workflow for an in vivo efficacy study of Ceftriaxone.
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Workflow for Ceftriaxone Sodium Synthesis and
Purification
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Caption: Workflow for the synthesis and purification of Ceftriaxone Sodium.

Conclusion
Ceftriaxone sodium stands as a testament to the power of rational drug design in the field of

antibacterial chemotherapy. Its discovery, driven by a systematic exploration of structure-

activity relationships, yielded a third-generation cephalosporin with a remarkably long half-life,

broad spectrum of activity, and stability to β-lactamases. The extensive preclinical and clinical

research detailed in this guide has solidified its role as a first-line agent for a variety of serious

infections. A thorough understanding of its synthesis, mechanism of action, and clinical

pharmacology, as outlined herein, is essential for researchers and drug development

professionals seeking to build upon the legacy of this important antibiotic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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